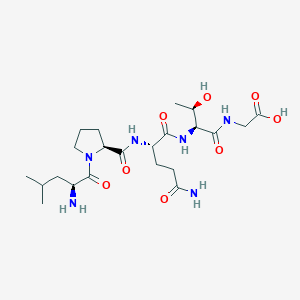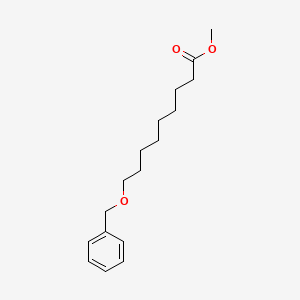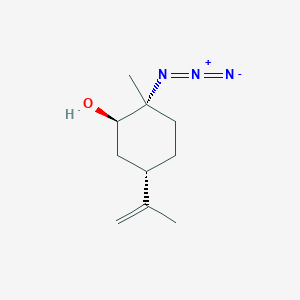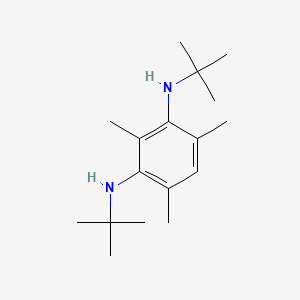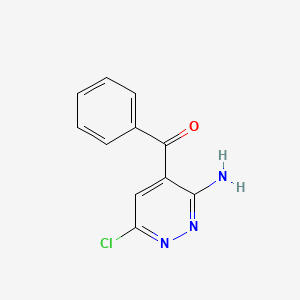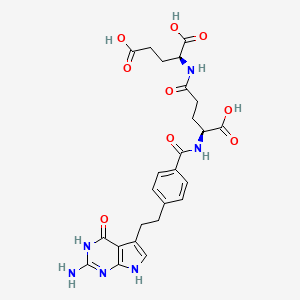
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 4,5-dichloro-2-octylisothiazolone with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed nucleophilic substitution reaction, where the isothiazolone ring is formed through cyclization .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also include purification steps like distillation or crystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying nucleophilic substitution and cyclization reactions.
Biology: Investigated for its antifouling properties and effects on marine organisms.
Medicine: Explored for potential antimicrobial and antifungal activities.
Industry: Widely used in marine coatings to prevent biofouling on ships and underwater structures
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in marine organisms. By inhibiting this enzyme, 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one disrupts the normal functioning of the nervous system, leading to the death of fouling organisms .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-octyl-3(2H)-isothiazolone: Another antifouling agent with similar properties.
2-Methyl-4,5-dichloro-3-isothiazolone: Used in industrial biocides.
2-Octyl-4-isothiazolin-3-one: Commonly used in paints and coatings
Uniqueness
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one stands out due to its high efficacy at low concentrations and its relatively low environmental impact compared to other biocides. Its rapid degradation in the environment also reduces the risk of long-term ecological damage .
Propiedades
Número CAS |
146345-63-3 |
|---|---|
Fórmula molecular |
C11H17Cl2NOS |
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
2-(4,5-dichlorooctyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H17Cl2NOS/c1-2-4-9(12)10(13)5-3-7-14-11(15)6-8-16-14/h6,8-10H,2-5,7H2,1H3 |
Clave InChI |
WZSJCTXANRHVGN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CCCN1C(=O)C=CS1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)


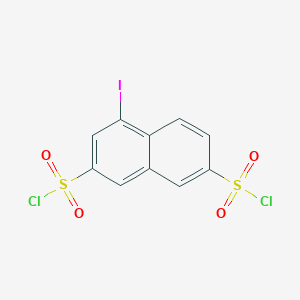
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
